

# CC-90003: A Technical Overview of Kinase Selectivity and Off-Target Profiling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CC-90003  |           |
| Cat. No.:            | B10798849 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of **CC-90003**, a potent and irreversible inhibitor of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). This document details the on-target potency, off-target interactions, and the methodologies used to elucidate this profile, offering valuable insights for researchers in oncology and kinase inhibitor development.

## **Executive Summary**

**CC-90003** is a covalent inhibitor targeting the terminal kinases of the MAPK signaling pathway, ERK1 and ERK2.[1] It has demonstrated potent anti-proliferative activity in tumor models with mutations in the KRAS and BRAF genes.[2] The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This guide summarizes the key findings from biochemical, cellular, and mass spectrometry-based profiling of **CC-90003**, highlighting its high selectivity for ERK1/2 with a defined set of off-target kinases.

#### **Kinase Selectivity Profile of CC-90003**

The kinase selectivity of **CC-90003** has been extensively evaluated across a broad panel of kinases. The primary targets, ERK1 and ERK2, are potently inhibited in the low nanomolar range. Off-target activity has been identified against a small number of other kinases, which is crucial for understanding the compound's broader biological effects and potential side effects.



#### **On-Target Potency**

**CC-90003** demonstrates potent and irreversible inhibition of its primary targets, ERK1 and ERK2.

| Target | IC50 (nmol/L) |
|--------|---------------|
| ERK1   | 10 - 20[2][3] |
| ERK2   | 10 - 20[2][3] |

#### **Off-Target Kinase Profile**

Kinome-wide screening has been conducted to identify potential off-target liabilities of **CC-90003**. The following tables summarize the findings from these screens.

Biochemical Kinase Panel (258 kinases):

| Inhibition Level     | Number of Kinases |
|----------------------|-------------------|
| >80% inhibition      | 17                |
| 50% - 80% inhibition | 28                |
| <50% inhibition      | 213               |

Cellular Kinase Screening (ActivX - 194 kinases in A375 cells):

Kinases with >80% inhibition at 1  $\mu$ mol/L **CC-90003** 

| Off-Target |  |
|------------|--|
| MKK4       |  |
| MKK6       |  |
| FAK        |  |

Consolidated Significant Off-Targets:



Through further analysis, a few key off-target kinases have been consistently identified.

| Off-Target | % Inhibition at 1 μmol/L |
|------------|--------------------------|
| KDR        | >80%[3]                  |
| FLT3       | >80%[3]                  |
| PDGFRα     | >80%[3]                  |

### **Signaling Pathway Context**

**CC-90003** primarily targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in regulating cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a hallmark of many cancers.[4]





Click to download full resolution via product page

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of CC-90003.



#### **Experimental Methodologies**

A combination of biochemical and cellular assays, along with mass spectrometry, were employed to characterize the kinase selectivity of **CC-90003**.

#### **General Experimental Workflow**

The following diagram illustrates a typical workflow for kinase inhibitor profiling.



Click to download full resolution via product page

Caption: General workflow for determining the kinase selectivity profile of an inhibitor.

#### **Representative Experimental Protocols**

The following are representative protocols for the types of assays used to profile **CC-90003**.



#### 4.2.1. Biochemical Kinase Activity Assay (Illustrative Example)

This protocol describes a generic method for assessing kinase activity in a biochemical format.

- · Reagents and Materials:
  - Purified recombinant kinases
  - Specific peptide substrates for each kinase
  - ATP (Adenosine triphosphate)
  - Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
  - CC-90003 at various concentrations
  - Detection reagent (e.g., ADP-Glo<sup>™</sup>, radiometric [y-<sup>32</sup>P]ATP)
  - Microtiter plates (e.g., 384-well)
- Procedure:
  - 1. Prepare serial dilutions of **CC-90003** in DMSO.
  - 2. In a microtiter plate, add the kinase, its specific substrate, and the kinase reaction buffer.
  - 3. Add the diluted **CC-90003** or DMSO (vehicle control) to the wells.
  - 4. Incubate for a predetermined time at a controlled temperature (e.g., 30 minutes at 30°C).
  - 5. Initiate the kinase reaction by adding ATP.
  - 6. Allow the reaction to proceed for a specified duration (e.g., 60 minutes).
  - 7. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  - 8. Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.



- 9. Calculate the percent inhibition for each concentration of **CC-90003** and determine the IC50 value by fitting the data to a dose-response curve.
- 4.2.2. Cellular Kinase Profiling (KiNativ™ Assay Principle)

This method measures the engagement of a compound with its target kinases within a cellular context.

- Principle: The KiNativ<sup>™</sup> technology utilizes an ATP probe that covalently labels the active site of kinases.[6] By pre-treating cell lysates with an inhibitor like CC-90003, the engagement of the inhibitor with its target kinases can be quantified by the reduction in probe labeling, which is measured by mass spectrometry.[6]
- Procedure Outline:
  - 1. Culture cells (e.g., A375 melanoma cells) to a desired confluency.
  - 2. Lyse the cells to prepare a native proteome.
  - 3. Treat the cell lysate with varying concentrations of **CC-90003** or a vehicle control.
  - 4. Add the ATP-based probe to the treated lysates. The probe will covalently bind to the active sites of kinases that are not occupied by the inhibitor.
  - 5. Digest the proteins into peptides.
  - 6. Enrich the probe-labeled peptides.
  - 7. Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
  - 8. The degree of target engagement is determined by the decrease in the signal from the probe-labeled peptides in the presence of the inhibitor.
- 4.2.3. Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on cell viability.

Reagents and Materials:



- Cancer cell lines (e.g., HCT-116 colorectal cancer cells)
- Cell culture medium and supplements
- CC-90003 at various concentrations
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Opaque-walled multi-well plates (e.g., 96-well)
- Procedure:
  - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - 2. Treat the cells with serial dilutions of **CC-90003** or DMSO (vehicle control).
  - 3. Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.
  - 4. Equilibrate the plates to room temperature.
  - 5. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
  - 6. Mix the contents to induce cell lysis.
  - 7. Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
  - 8. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
- 4.2.4. Mass Spectrometry for Covalent Binding Confirmation

This method confirms the covalent interaction between **CC-90003** and its target kinases.

- Procedure Outline:
  - 1. Incubate purified ERK1 or ERK2 protein with an excess of **CC-90003**.



- 2. After incubation, desalt the protein-inhibitor complex.
- 3. Analyze the intact mass of the complex using MALDI-TOF mass spectrometry.
- 4. An increase in the molecular weight of the protein corresponding to the molecular weight of **CC-90003** confirms covalent binding.

## On-Target vs. Off-Target Effects: A Logical Framework

Understanding the distinction between on-target and off-target effects is crucial for preclinical and clinical development.



Click to download full resolution via product page

Caption: Logical relationship between on-target and off-target effects of **CC-90003**.

#### Conclusion



**CC-90003** is a highly potent and selective covalent inhibitor of ERK1 and ERK2. Its selectivity has been well-characterized through a variety of robust biochemical and cellular assays. While it demonstrates high specificity for its intended targets, a small number of off-target kinases have been identified, which provides a more complete understanding of its biological activity. This detailed selectivity profile is invaluable for guiding its further development and for interpreting preclinical and clinical findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [CC-90003: A Technical Overview of Kinase Selectivity and Off-Target Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798849#cc-90003-kinase-selectivity-profile-and-off-targets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com